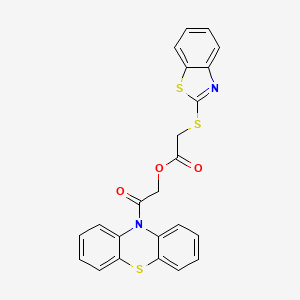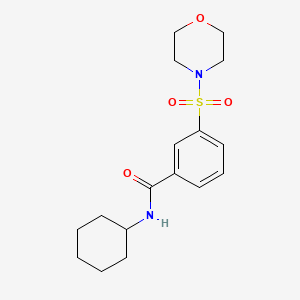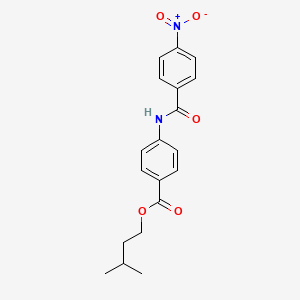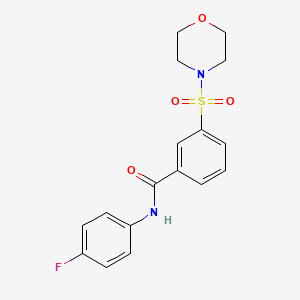
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Overview
Description
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that incorporates both phenothiazine and benzothiazole moieties. These structures are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE typically involves the following steps:
Starting Materials: Phenothiazine and benzothiazole derivatives.
Reaction Conditions: The synthesis often involves the use of chloroacetyl chloride and dry benzene as solvents.
Procedure: Chloroacetyl chloride is added dropwise to a solution of phenothiazine in dry benzene, followed by the addition of benzothiazole derivative. The reaction mixture is stirred for several hours at a controlled temperature.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Major Products: The reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE involves interaction with various molecular targets:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and cell proliferation.
Pathways Involved: The compound modulates pathways related to apoptosis and antioxidant defense, contributing to its therapeutic effects.
Comparison with Similar Compounds
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE can be compared with other phenothiazine and benzothiazole derivatives:
Similar Compounds:
Uniqueness: This compound’s unique combination of phenothiazine and benzothiazole moieties provides a distinct profile of biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S3/c26-21(13-28-22(27)14-29-23-24-15-7-1-4-10-18(15)31-23)25-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)25/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKQTNJPYTNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[benzyl(pyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3573165.png)
![N-{4-[(4-bromo-2-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3573171.png)
![N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3573179.png)
![4-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3573202.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B3573212.png)
![9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B3573224.png)
![4-METHYL-2-OXO-2H-CHROMEN-6-YL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B3573231.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-1-naphthylacetamide](/img/structure/B3573234.png)


![3-[[5-[(4-Bromophenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B3573253.png)

![4-bromo-3-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B3573257.png)
